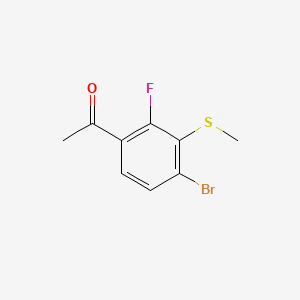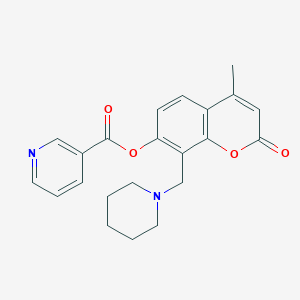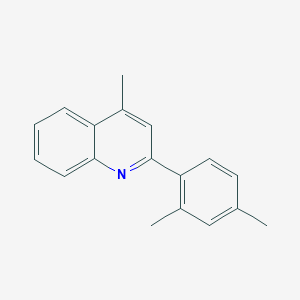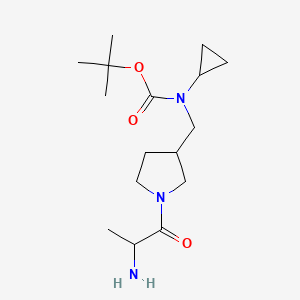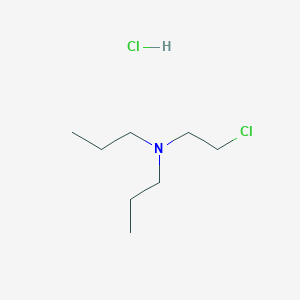![molecular formula C8H14O B14781625 (1R,5R)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14781625.png)
(1R,5R)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-ol is a bicyclic alcohol compound with the molecular formula C8H14O. This compound is characterized by its unique bicyclo[3.1.0]hexane structure, which includes a three-membered ring fused to a six-membered ring. The presence of two methyl groups at the 6-position and a hydroxyl group at the 3-position further defines its chemical identity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclization of a precursor containing a suitable leaving group and a nucleophile. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The choice of solvents, catalysts, and purification methods are crucial in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used as a model compound to study enzyme-catalyzed reactions involving bicyclic structures. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with unique mechanisms of action.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity. The bicyclic structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane: Lacks the hydroxyl group and methyl substituents.
6,6-Dimethylbicyclo[3.1.0]hexane: Similar structure but without the hydroxyl group.
Bicyclo[3.1.0]hexan-3-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
(1R,3S,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-ol is unique due to the presence of both the hydroxyl group and the two methyl groups at the 6-position. This combination of functional groups and the bicyclic structure gives it distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1R,5R)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol |
InChI |
InChI=1S/C8H14O/c1-8(2)6-3-5(9)4-7(6)8/h5-7,9H,3-4H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
HUADUHNYPJBEBQ-RNFRBKRXSA-N |
Isomeric SMILES |
CC1([C@H]2[C@H]1CC(C2)O)C |
Canonical SMILES |
CC1(C2C1CC(C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[1-Carboxy-4-(diaminomethylideneamino)butyl]amino]butanedioic acid](/img/structure/B14781543.png)
![tert-butyl (3aS,7aR)-1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B14781553.png)
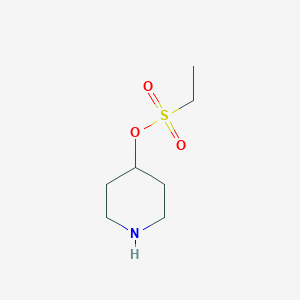
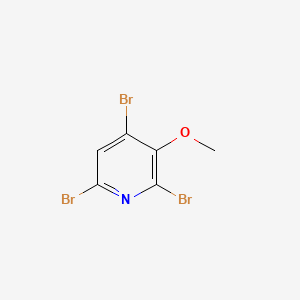
![5-benzoyloxy-4-[3-oxo-4-(3-(trifluoromethyl)phenoxy)-1-butenyl]-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14781580.png)
![7-[3-hydroxy-2-[(3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B14781582.png)

![4-[Ethoxycarbonyl-(4-oxo-piperidin-1-yl)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14781599.png)
![t-Butyl(6-(6-hydroxy-6,7,8,9-tetrahydro-5h-imidazo[1,5-a]azepin-5-yl)-[1,1' biphenyl]-3-yl)carbamate](/img/structure/B14781604.png)
